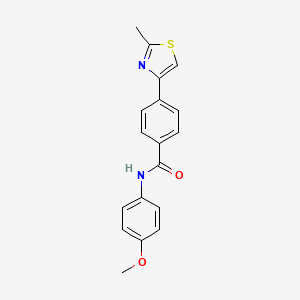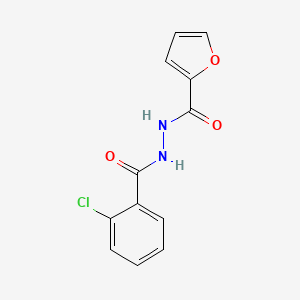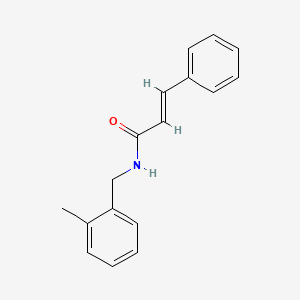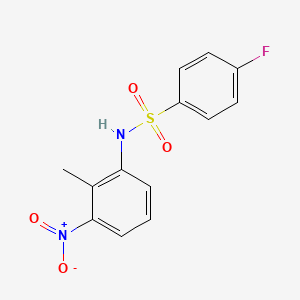![molecular formula C19H12ClN3O2 B5885469 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide, also known as BCI-121, is a compound that has gained significant attention in recent years due to its potential use in scientific research. It is a small molecule inhibitor that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects.
Wirkmechanismus
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide is not fully understood, but it is believed to target multiple signaling pathways involved in inflammation, cancer, and other diseases. It has been shown to inhibit the activity of several enzymes, including phosphodiesterases and protein kinases, which play important roles in these pathways. This compound has also been shown to modulate the activity of various transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of immune cells, such as macrophages and T cells. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells. Additionally, this compound has been shown to have neuroprotective effects, including the ability to promote the survival of neurons and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and biological processes. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for in vitro and in vivo studies. However, one limitation of using this compound is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Another area of interest is its potential use in cancer therapy. This compound has been shown to have anti-tumor effects, and future studies could explore its potential as a cancer treatment. Additionally, further studies could explore the mechanism of action of this compound and its potential as a tool for studying various biological processes and diseases.
Synthesemethoden
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide involves a multi-step process that begins with the reaction of 5-chloro-2-aminobenzoxazole with 4-bromoaniline to form an intermediate product. This intermediate is then reacted with nicotinamide to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its anti-inflammatory and anti-cancer effects, as well as its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-5-8-17-16(10-14)23-19(25-17)12-3-6-15(7-4-12)22-18(24)13-2-1-9-21-11-13/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJSUNWOFGGLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)
![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)

![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)

![4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5885447.png)
![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)



![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)
